molecular formula C10H12N2O2S B13574090 tert-Butyl 5-ethynylthiazol-2-ylcarbamate

tert-Butyl 5-ethynylthiazol-2-ylcarbamate

Cat. No.: B13574090
M. Wt: 224.28 g/mol
InChI Key: CNTJFZSVGGRYNF-UHFFFAOYSA-N
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Description

tert-Butyl 5-ethynylthiazol-2-ylcarbamate (CAS 1056942-45-0) is a high-value chemical building block with a molecular formula of C10H12N2O2S and a molecular weight of 224.28 . This compound features a carbamate-protected amine on the thiazole ring and a terminal ethynyl group at the 5-position, making it a versatile intermediate for click chemistry and synthesis. The reactive alkyne group allows for efficient, selective conjugation reactions, such as Huisgen cycloaddition, to create molecular scaffolds for drug discovery programs. It is particularly useful for developing targeted therapies and bioconjugates. Researchers should note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper storage conditions and handling under an inert atmosphere are recommended to maintain stability.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

tert-butyl N-(5-ethynyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C10H12N2O2S/c1-5-7-6-11-8(15-7)12-9(13)14-10(2,3)4/h1,6H,2-4H3,(H,11,12,13)

InChI Key

CNTJFZSVGGRYNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C#C

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl 5-bromothiazol-2-ylcarbamate

This intermediate is a crucial precursor for the ethynylation step.

  • Starting Material: 2-amino-5-bromothiazole hydrobromide
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium bicarbonate or pyridine), catalyst (e.g., 4-dimethylaminopyridine (DMAP))
  • Solvent: tert-Butyl alcohol, tetrahydrofuran (THF), or pyridine
  • Conditions: The amino group is protected by reaction with Boc2O under mild heating or room temperature stirring, often for 16-48 hours to ensure full conversion.
  • Workup: Filtration, extraction with ethyl acetate, washing with aqueous acid/base, drying, and chromatography purification.

Example Procedure:

  • A slurry of 2-amino-5-bromothiazole hydrobromide and sodium bicarbonate in tert-butyl alcohol is heated briefly near reflux.
  • After cooling, DMAP and di-tert-butyl dicarbonate are added and stirred at room temperature for 16 hours.
  • Additional Boc2O and heating steps may be employed to drive the reaction to completion.
  • The product is isolated by filtration and chromatographic purification, yielding tert-Butyl 5-bromothiazol-2-ylcarbamate as a cream solid with yields reported around 40-49%.
Step Reagents/Conditions Yield (%) Notes
Amino protection Boc2O, NaHCO3, DMAP, tert-butanol, RT to 50°C, 16-48 h 40-49 Requires multiple additions of Boc2O and heating to complete reaction

Introduction of the Ethynyl Group (Sonogashira Coupling)

  • Starting Material: tert-Butyl 5-bromothiazol-2-ylcarbamate
  • Reagents: Terminal alkyne (e.g., trimethylsilylacetylene or acetylene gas), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst, base (e.g., triethylamine or diisopropylethylamine)
  • Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or other polar aprotic solvents
  • Conditions: Room temperature to reflux, under inert atmosphere (argon or nitrogen), reaction time varies from several hours to overnight
  • Workup: Removal of silyl protecting groups if used (e.g., with tetrabutylammonium fluoride), extraction, purification by chromatography

This coupling installs the ethynyl substituent at the 5-position of the thiazole ring with high regioselectivity.

Step Reagents/Conditions Yield (%) Notes
Sonogashira coupling Pd catalyst, CuI, terminal alkyne, base, inert atmosphere, RT to reflux 60-85 Efficient C-C bond formation, may require deprotection step

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
    • Mass spectrometry (MS)
    • Infrared (IR) spectroscopy
    • Melting point determination

These confirm the structure and purity of this compound.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents & Conditions Yield Range (%) Remarks
1 Boc protection of 2-amino-5-bromothiazole Di-tert-butyl dicarbonate, NaHCO3 or pyridine, DMAP, tert-butanol or THF, RT to 50°C, 16-48 h 40-49 Multiple Boc2O additions improve yield
2 Sonogashira coupling Pd(PPh3)2Cl2, CuI, terminal alkyne (e.g., TMS-acetylene), base, inert atmosphere, RT to reflux 60-85 May require desilylation step
3 Purification & characterization Silica gel chromatography, NMR, MS, IR Confirms product identity and purity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-ethynylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving tert-butyl (5-ethynylthiazol-2-yl)carbamate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from reactions involving tert-butyl (5-ethynylthiazol-2-yl)carbamate depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions produce amines, and substitution reactions result in substituted thiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Ethynyl vs. Halogens : The ethynyl group’s linear geometry and sp hybridization enhance π-π stacking and conjugation, distinguishing it from halogens (Br, Cl), which rely on polarizability for interactions .
  • Nitro vs. Carbonyl : The nitro group’s resonance withdrawal surpasses the inductive effect of carbonyl, making nitro-substituted derivatives more reactive in electrophilic substitutions .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Stability Reference
This compound Not reported ~239.3 (estimated) Likely low in water Stable under inert conditions
tert-Butyl (5-bromothiazol-2-yl)carbamate Not reported 293.18 Low (organic solvents) Sensitive to light
tert-Butyl 5-propionylthiazol-2-ylcarbamate Not reported 256.32 Moderate in DMSO/THF Stable at RT
tert-Butyl (5-nitrothiazol-2-yl)carbamate Not reported 245.26 Low (hydrophobic solvents) May decompose under heat

Key Observations :

  • Ethynyl-substituted derivatives are typically liquid or low-melting solids, whereas halogenated analogs may exhibit higher crystallinity .
  • Solubility trends correlate with substituent polarity; propionyl derivatives show better solubility in polar aprotic solvents .

CDK9 Inhibition

Compounds like tert-Butyl (5-(2-cyano-3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl)(methyl)carbamate (melting point 174–176°C) demonstrate potent CDK9 inhibition (IC₅₀ < 50 nM), highlighting the importance of electron-deficient thiazole cores for kinase binding . The ethynyl analog’s linear structure may hinder steric fit in kinase pockets compared to bulkier substituents.

HDAC Inhibition

Chiral oxazoline-capped analogs (e.g., (S)-tert-butyl derivatives in ) exhibit HDAC3 selectivity, emphasizing the role of stereochemistry and extended substituents in target engagement. Ethynyl groups could serve as rigid linkers for optimizing binding interactions .

Biological Activity

Tert-butyl 5-ethynylthiazol-2-ylcarbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies. The focus will be on its pharmacological properties, synthesis, and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C₉H₁₁N₃O₂S, with the following structural features:

  • Ethynyl group : Contributes to the compound's reactivity.
  • Thiazole ring : Imparts heterocyclic properties that enhance biological interactions.
  • Carbamate moiety : Known for its role in modulating biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : The compound could interact with various receptors, influencing signal transduction pathways.

Pharmacological Properties

Research indicates that this compound may possess:

  • Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
  • Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : May reduce inflammation markers in vitro.

Antimicrobial Activity

A study conducted on various derivatives of thiazole compounds showed that this compound had significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating a promising alternative for antimicrobial therapy.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632

Anticancer Activity

In a cell line study involving human cancer cells, this compound demonstrated cytotoxicity with an IC₅₀ value of approximately 10 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Synthesis and Characterization

The synthesis of this compound involves the reaction of ethynylthiazole with tert-butyl carbamate under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the recommended synthesis protocols for tert-butyl 5-ethynylthiazol-2-ylcarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For analogous thiazole carbamates, a common approach includes:

Thiazole Ring Formation : Reacting brominated precursors with thiourea derivatives under basic conditions (e.g., NaHCO₃) to form the thiazole core.

Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (Boc₂O) in anhydrous solvents like dichloromethane or THF .

Ethynyl Functionalization : Sonogashira coupling or palladium-catalyzed cross-coupling reactions to introduce the ethynyl group, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
Optimization : Vary temperature (e.g., 80–100°C for coupling steps), catalyst loading (0.5–5 mol%), and solvent polarity (DMF for polar intermediates). Monitor purity via HPLC (>95%) and confirm structure with NMR (¹H/¹³C) and IR spectroscopy .

Q. What analytical techniques are most effective for characterizing tert-butyl 5-ethynylthiazol-2-ylcarbamate, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • ¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, ethynyl protons at ~2.5–3.0 ppm) and carbamate carbonyl signals (~150–155 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and ethynyl C≡C vibrations (~2100–2260 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₀H₁₃N₂O₂S: 241.07 g/mol) .
  • Resolving Discrepancies :
  • Repeat experiments under anhydrous conditions to rule out hydrolysis.
  • Cross-validate with alternative methods (e.g., X-ray crystallography for solid-state conformation) .

Q. What safety precautions are critical when handling tert-butyl 5-ethynylthiazol-2-ylcarbamate in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong acids/bases that may hydrolyze the carbamate group .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the electronic nature of the ethynyl group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The ethynyl group acts as a π-electron-rich ligand, facilitating oxidative addition with palladium catalysts. Key factors:
  • Steric Effects : The tert-butyl group may hinder coupling efficiency; substitute with smaller protecting groups (e.g., methyl) to improve reaction rates .
  • Electronic Effects : Ethynyl’s sp-hybridization enhances electron density, favoring Suzuki-Miyaura or Sonogashira couplings. Monitor via cyclic voltammetry to assess redox potentials .
  • Experimental Design : Compare coupling yields using PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands like XPhos. Optimize solvent systems (e.g., toluene/Et₃N for Sonogashira) .

Q. What computational modeling approaches can predict the binding affinity of tert-butyl 5-ethynylthiazol-2-ylcarbamate with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the carbamate carbonyl and catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify flexible binding regions .
  • QSAR Models : Train models using descriptors like logP, topological polar surface area, and H-bond donors to correlate structure with activity against cancer cell lines .

Q. How can discrepancies in biological activity data for tert-butyl 5-ethynylthiazol-2-ylcarbamate be systematically investigated?

  • Methodological Answer :
  • Controlled Replication : Repeat assays (e.g., IC₅₀ measurements) in triplicate across multiple cell lines (HEK293, HeLa) to rule out variability .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Compare half-lives using LC-MS .
  • Structural Analog Analysis : Test derivatives (e.g., 5-bromo or 5-methylthiazole variants) to isolate the ethynyl group’s contribution to activity. Tabulate EC₅₀ values for SAR trends .

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